4-methoxy-N-(3-methylphenyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound features a pyridazinone core substituted with a 4-methoxy group at position 4, a 4-methylphenyl group at position 1, and a 3-methylphenyl carboxamide at position 2. Its molecular formula is C21H20N3O3 (molecular weight: 362.41 g/mol). The structural uniqueness lies in the combination of methoxy, methylphenyl, and carboxamide groups, which influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
4-methoxy-N-(3-methylphenyl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-7-9-16(10-8-13)23-18(24)12-17(26-3)19(22-23)20(25)21-15-6-4-5-14(2)11-15/h4-12H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCLZSQSRLENPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-(3-methylphenyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or dicarbonyl compounds under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the aryl groups: The aryl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Formation of the carboxamide group: This can be achieved through the reaction of the corresponding carboxylic acid with an amine or ammonia in the presence of a coupling agent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
4-methoxy-N-(3-methylphenyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aryl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: It could be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-methylphenyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Key Structural and Functional Insights
Methyl vs. Methoxy: The target compound’s 4-methylphenyl group (vs. benzyl in 5–9 ) may enhance hydrophobic interactions in enzyme pockets. Carboxamide Diversity: Cyclopropylcarbamoyl groups (e.g., 5–9 ) introduce rigidity, whereas the target’s 3-methylphenyl carboxamide balances lipophilicity and metabolic stability.
Synthetic Efficiency :
- Yields vary significantly: Compound 19 achieves 95% purity , while Compound 7 yields only 22% , highlighting challenges in introducing N-methylcyclopropylamine.
Physicochemical Properties :
- Solubility : BG05205’s bis-methoxyethyl groups improve water solubility compared to the target’s methylphenyl substituents .
- Molecular Weight : The target compound (362.41 g/mol) falls within drug-like space, whereas 338405-77-9 (386.85 g/mol) may face bioavailability challenges .
Research Findings and Implications
- Proteasome Inhibition : Fluorinated analogs (e.g., 20 ) show promise for T. cruzi proteasome inhibition due to optimized electronic profiles .
- Metabolic Stability : The target compound’s 3-methylphenyl group likely reduces oxidative metabolism compared to cyclopropylcarbamoyl derivatives .
- Toxicity Considerations : Sulfur-containing analogs (e.g., 338405-77-9 ) may pose higher toxicity risks due to reactive metabolites .
Biological Activity
4-methoxy-N-(3-methylphenyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known by its chemical identifier CID 943155, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 337.4 g/mol. Its structure features a dihydropyridazine core with methoxy and methyl substituents that may influence its biological activity.
Chemical Structure Representation
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O3 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Several studies have explored the anticancer properties of pyridazine derivatives. For instance, derivatives with similar structural motifs have demonstrated cytotoxic effects on cancer cell lines, attributed to their ability to induce apoptosis and inhibit cell proliferation. The specific mechanisms often involve the modulation of signaling pathways associated with cancer cell survival .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research has highlighted that pyridazine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response . This suggests a potential role in treating inflammatory diseases.
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in inflammation and cancer progression.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways that contribute to disease states.
- Signal Transduction Pathways : The modulation of signaling pathways such as NF-kB and MAPK has been reported for similar compounds, leading to reduced inflammation and apoptosis in cancer cells.
Study on Antimicrobial Activity
A study published in PubMed Central evaluated the antimicrobial efficacy of pyridazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant inhibition zones, suggesting their potential use as antimicrobial agents .
Study on Anticancer Effects
In a recent investigation, pyridazine derivatives were tested against various cancer cell lines (e.g., MCF-7, HeLa). Results showed that these compounds induced apoptosis through caspase activation pathways, highlighting their potential as novel anticancer therapeutics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methoxy-N-(3-methylphenyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Pyridazine Core Formation : Cyclization of substituted hydrazines with diketones under acidic conditions (e.g., HCl catalysis) .
- Carboxamide Functionalization : Coupling with 3-methylphenylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization : Use a fractional factorial design of experiments (DoE) to assess temperature, solvent polarity, and catalyst loading effects. Statistical methods minimize experimental runs while maximizing yield .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology :
- HPLC : Quantify purity (>98% by reversed-phase C18 columns, acetonitrile/water gradient) .
- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm in H NMR; carbonyl signals at δ 165–170 ppm in C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
Q. What preliminary biological screening approaches are recommended to assess this compound’s activity?
- Methodology :
- In Vitro Assays : Screen against target enzymes (e.g., kinase or protease inhibition) using fluorescence-based assays. Include positive controls (e.g., staurosporine for kinases) .
- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK293) to establish IC values .
Advanced Research Questions
Q. How can researchers optimize reaction scalability while minimizing byproduct formation?
- Methodology :
- Reactor Design : Implement continuous-flow systems to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .
Q. What strategies resolve discrepancies in reported biological activities across different studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to identify confounding variables .
- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy groups) to isolate critical functional groups .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in target protein active sites (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding energy () and residence time .
Q. What degradation pathways occur under accelerated stability testing, and how can they be mitigated?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13).
- LC-MS Analysis : Identify degradation products (e.g., hydrolysis of the pyridazine ring or carboxamide bond) and optimize storage conditions (e.g., inert atmosphere, desiccants) .
Q. How do electronic effects of substituents influence the compound’s reactivity in follow-up derivatization?
- Methodology :
- Hammett Analysis : Correlate σ values of substituents (e.g., electron-donating methoxy vs. electron-withdrawing nitro groups) with reaction rates in nucleophilic aromatic substitution .
- DFT Calculations : Calculate Fukui indices to predict sites of electrophilic/nucleophilic attack .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
